rac-methyl(1R,2R,4R,5R)-5-aminobicyclo[2.2.1]heptane-2-carboxylatehydrochloride
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Overview
Description
rac-methyl(1R,2R,4R,5R)-5-aminobicyclo[2.2.1]heptane-2-carboxylatehydrochloride is a bicyclic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a bicyclo[2.2.1]heptane core, making it an interesting subject for chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-methyl(1R,2R,4R,5R)-5-aminobicyclo[2.2.1]heptane-2-carboxylatehydrochloride typically involves the use of photochemistry and cycloaddition reactions. One common method is the [2 + 2] cycloaddition of 1,5-dienes using a mercury lamp . This reaction requires specific equipment and glassware, making it technically challenging but effective in producing the desired bicyclic scaffold.
Industrial Production Methods
Industrial production of this compound often involves optimizing the reaction conditions to improve yield and scalability. For instance, using dichloromethane as a solvent under blue LED irradiation at 450 nm has been shown to yield the bicyclic scaffold in 55% yield, which can be further improved to 90% by switching the solvent to acetonitrile .
Chemical Reactions Analysis
Types of Reactions
rac-methyl(1R,2R,4R,5R)-5-aminobicyclo[2.2.1]heptane-2-carboxylatehydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reducing agents are used to remove oxygen or add hydrogen to the compound.
Substitution: This involves replacing one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to ensure the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
rac-methyl(1R,2R,4R,5R)-5-aminobicyclo[2.2.1]heptane-2-carboxylatehydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a valuable tool for probing biological systems and understanding enzyme interactions.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific molecular pathways.
Industry: The compound is used in the production of various materials and chemicals, leveraging its unique chemical properties .
Comparison with Similar Compounds
Similar Compounds
- Methyl (1R,2S,4R)-bicyclo[2.2.1]hept-5-ene-2-carboxylate
- Rel-methyl (1R,2R,4R)-2-acetamidobicyclo[2.2.1]hept-5-ene-2-carboxylate
Uniqueness
rac-methyl(1R,2R,4R,5R)-5-aminobicyclo[2.2.1]heptane-2-carboxylatehydrochloride stands out due to its specific stereochemistry and functional groups, which confer unique reactivity and biological activity. This makes it particularly useful in applications where precise molecular interactions are required.
Properties
IUPAC Name |
methyl (1R,2R,4R,5R)-5-aminobicyclo[2.2.1]heptane-2-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2.ClH/c1-12-9(11)7-3-6-2-5(7)4-8(6)10;/h5-8H,2-4,10H2,1H3;1H/t5-,6-,7-,8-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOMPGMMGBREXAD-XNJRRJNCSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC2CC1CC2N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1C[C@H]2C[C@@H]1C[C@H]2N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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